

Comparing MK-0731 efficacy to other KSP inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-0731

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A Comparative Guide to the Efficacy of **MK-0731** and Other Kinesin Spindle Protein (KSP) Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor **MK-0731** with other notable KSP inhibitors, supported by experimental data. KSP, also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies.^[1] Inhibitors of KSP induce mitotic arrest and subsequent cell death in proliferating cancer cells.^{[1][2]}

Preclinical Efficacy: A Head-to-Head Comparison

The in vitro potency of KSP inhibitors is primarily determined by their ability to inhibit the ATPase activity of the KSP enzyme, which is essential for its motor function. This is typically measured as the half-maximal inhibitory concentration (IC50).

Inhibitor	KSP ATPase IC50	Cell-Based IC50	Key Findings & Selectivity
MK-0731	2.2 nM[3]	19 nM (mitotic block) [3][4]	Highly selective with over 20,000-fold selectivity for KSP compared to other kinesins.[3][5] It is a non-competitive and allosteric inhibitor.[3]
Ispinesib (SB-715992)	~0.5 - <10 nM[6][7]	1.2 - 9.5 nM (cytotoxicity in various cell lines)[1][8]	The first potent and specific KSP inhibitor to enter clinical trials. [7][9]
Filanesib (ARRY-520)	6 nM[2][10]	0.4 - 14.4 nM (anti-proliferative activity) [10]	A selective and noncompetitive inhibitor.[10]
Litronesib (LY2523355)	26 nM[7]	Not specified in the provided results.	A selective, allosteric inhibitor of human KSP.
SB-743921	0.1 nM[7]	Not specified in the provided results.	A potent derivative of ispinesib.[7]

Clinical Efficacy and Safety Profile

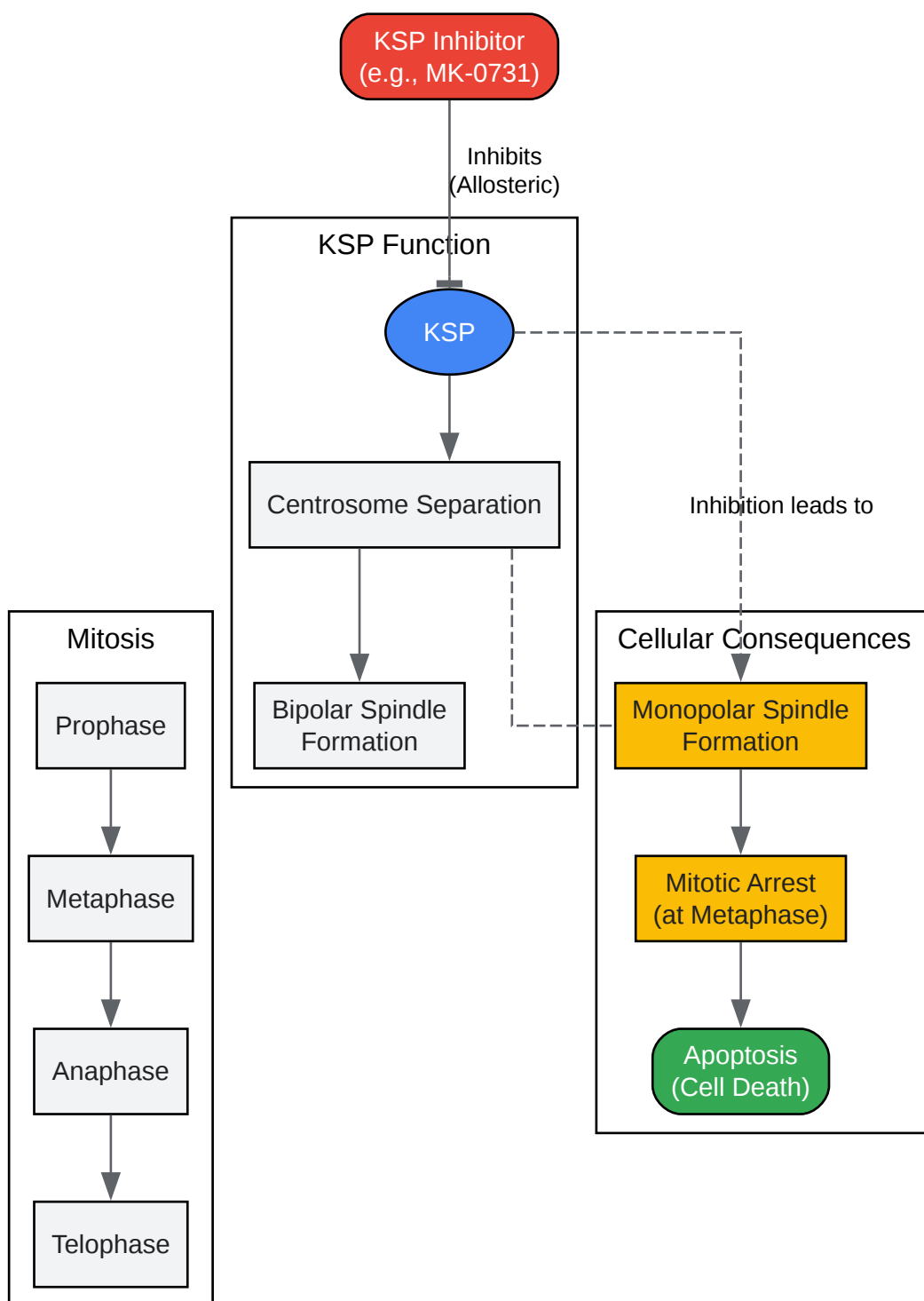
Clinical trials provide crucial insights into the therapeutic potential and limitations of KSP inhibitors. A common dose-limiting toxicity for this class of drugs is neutropenia.[5]

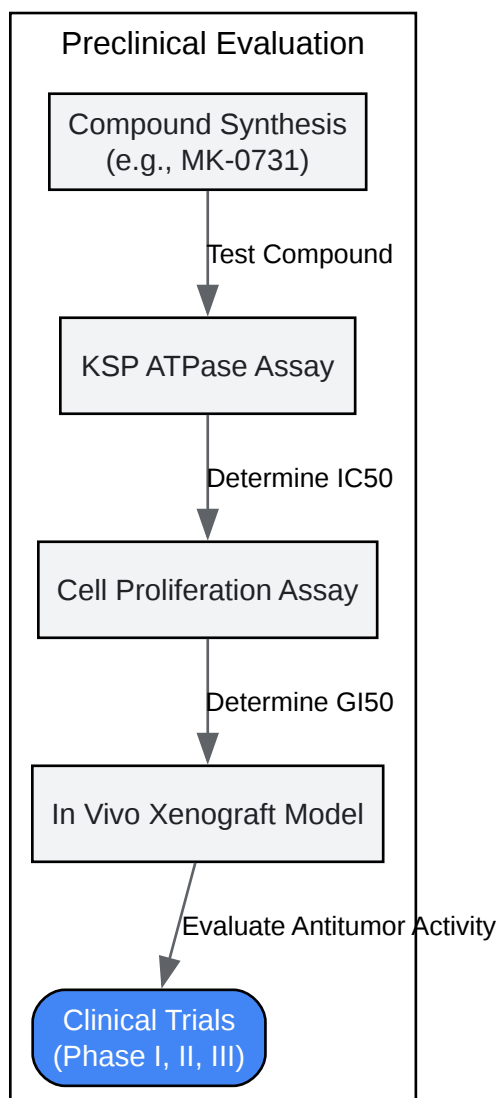
Inhibitor	Phase of Development	Maximum Tolerated Dose (MTD)	Clinical Efficacy Highlights
MK-0731	Phase I	17 mg/m ² /day (intravenous, every 21 days)[5][11]	No objective tumor responses were observed, but prolonged stable disease was noted in some patients with taxane-resistant tumors.[5][12]
Ispinesib (SB-715992)	Phase I/II	7 mg/m ² (weekly for 3 weeks of a 28-day cycle)[13]	Stable disease was the best response in some solid tumor patients.[13] In combination with docetaxel, the MTD was 10 mg/m ² with docetaxel 60 mg/m ² . [14] Partial responses were seen in ovarian and breast cancers.[9]
Filanesib (ARRY-520)	Phase I/II	2.50 mg/m ² /cycle (Days 1 & 2 of a 2-week cycle)[15]	In combination with bortezomib and dexamethasone in relapsed/refractory multiple myeloma, an overall response rate of 39-43% was observed.[16] As a single agent, a 16% partial response rate was seen in heavily pretreated multiple myeloma.[17]

Litronesib (LY2523355)	Phase I	Not specified in the provided results.	Shown partial remission as a single agent or in combination therapy for small cell lung cancer and other cancers. [7]
SB-743921	Phase I/II	6 mg/m ² (q14d without G-CSF) [18]	Partial responses were observed in patients with Hodgkin's lymphoma. [18]

Signaling Pathways and Experimental Workflows

The mechanism of action of KSP inhibitors and the workflow for assessing their preclinical efficacy can be visualized as follows:





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- To cite this document: BenchChem. [Comparing MK-0731 efficacy to other KSP inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684023#comparing-mk-0731-efficacy-to-other-ksp-inhibitors]

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